

Biosynthesis pathway of Cremastranone

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Compound of Interest		
Compound Name:	Cremastranone	
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An In-depth Technical Guide on the Biosynthesis Pathway of **Cremastranone**

Introduction

Cremastranone is a naturally occurring homoisoflavanone, a class of oxygen heterocycles characterized by a 3-benzyl-4-chromanone core structure.[1] It has been isolated from several plant species, most notably from the pseudobulbs of the orchid Cremastra appendiculata, which is used in traditional East Asian medicine to treat various ailments.[1][2][3] As a bioactive secondary metabolite, cremastranone has garnered significant interest within the scientific community for its potent antiangiogenic properties, making it a valuable lead compound for developing treatments for diseases driven by pathological blood vessel growth, such as certain cancers and ocular diseases.[1][3][4] Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in either native or heterologous systems.

This document provides a comprehensive overview of the proposed biosynthetic pathway of **cremastranone**, inferred from the well-established general phenylpropanoid and flavonoid pathways. It details the precursor molecules, key enzymatic steps, and regulatory logic. While specific quantitative data and detailed experimental protocols for **cremastranone**'s biosynthesis are not extensively documented in current literature, this guide summarizes the known building blocks and outlines the standard methodologies used for elucidating such pathways in plants.

Proposed Biosynthesis Pathway of Cremastranone

Foundational & Exploratory





The biosynthesis of **cremastranone** originates from the phenylpropanoid pathway, a major route for the production of thousands of plant secondary metabolites, including flavonoids, stilbenes, and lignins.[5][6] The pathway begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to construct the characteristic homoisoflavanone skeleton.

2.1 The General Phenylpropanoid Pathway (Gateway)

The initial steps are common to a vast array of phenolic compounds:

- Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine
 Ammonia-Lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to
 produce trans-cinnamic acid. This step serves as a critical bridge between primary and
 secondary metabolism.[6]
- Hydroxylation:trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.
- CoA Ligation: Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it
 with Coenzyme A to form the high-energy thioester, p-coumaroyl-CoA. This molecule is a
 central branch-point intermediate for numerous downstream pathways.[6]

2.2 Formation of the Flavonoid Core

The construction of the C6-C3-C6 flavonoid skeleton is the next critical phase:

- Chalcone Synthesis: The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS). This Type III polyketide synthase catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin chalcone.
- Isomerization: The resulting chalcone undergoes stereospecific intramolecular cyclization, a reaction catalyzed by Chalcone Isomerase (CHI), to yield the flavanone naringenin.

2.3 Branch Pathway to Isoflavonoids and Homoisoflavanones







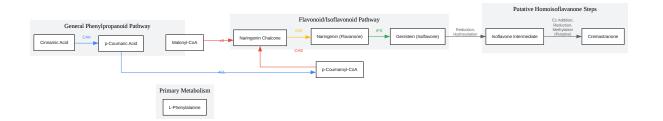
This stage involves the key rearrangement that defines isoflavonoids, which are the direct precursors to homoisoflavanones.

- Aryl Migration: The flavanone intermediate is converted to an isoflavone through a 2,3-aryl
 migration. This reaction is catalyzed by Isoflavone Synthase (IFS), a complex enzyme
 system involving a cytochrome P450 monooxygenase. This step forms the isoflavone
 intermediate, such as genistein (from naringenin).
- Further Modifications (Putative): Following the formation of the isoflavone core, a series of tailoring reactions, including reductions, hydroxylations, and methylations, are required to produce the specific structure of **cremastranone**. The exact sequence and the enzymes involved are not yet elucidated but are proposed based on the final structure. This includes the reduction of the C2-C3 double bond of the isoflavone.

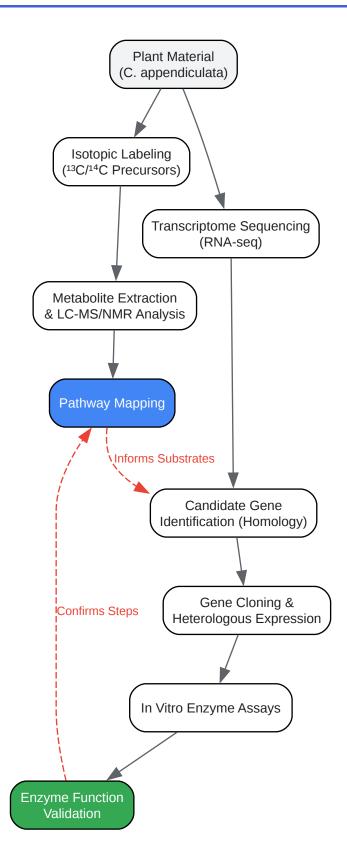
2.4 The Homoisoflavanone-Specific Step (Putative)

The defining feature of homoisoflavanones is an additional carbon atom that forms the benzyl group at the C3 position. The precise mechanism for the introduction of this C1 unit in **cremastranone** biosynthesis has not been experimentally confirmed. However, it is hypothesized to involve a deoxyxylulose phosphate/methylerythritol phosphate (DOXP/MEP) pathway-derived precursor or a C1 transfer from S-adenosyl methionine (SAM), followed by rearrangement and reduction steps to form the final 3-benzyl-4-chromanone structure. Subsequent modifications by hydroxylases and O-methyltransferases (OMTs) would then establish the final substitution pattern of **cremastranone** (5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one).









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